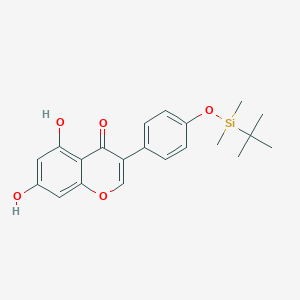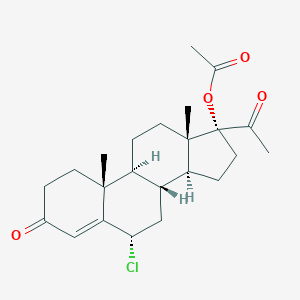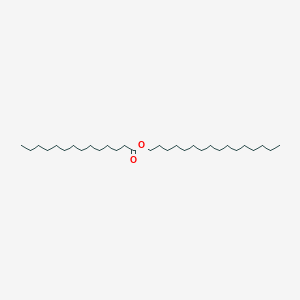
1,1'-(4-Clorobutílideno)bis(4-fluorobenceno)
Descripción general
Descripción
1,1’-(4-Clorobutylideno)bis(4-fluorobenceno) es un compuesto químico con la fórmula molecular C16H15ClF2 y un peso molecular de 280.74 g/mol . Es un derivado del bis(4-fluorofenil)metano y se caracteriza por la presencia de un grupo clorobutylideno que une dos anillos de fluorobenceno. Este compuesto se utiliza normalmente en entornos de investigación, particularmente en el campo de la proteómica .
Aplicaciones Científicas De Investigación
1,1’-(4-Clorobutylideno)bis(4-fluorobenceno) tiene varias aplicaciones en la investigación científica:
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: 1,1’-(4-Clorobutylideno)bis(4-fluorobenceno) se puede sintetizar a partir de 4,4-bis(4-fluorofenil)butan-1-ol. La síntesis implica la cloración del grupo butilideno, seguida del acoplamiento de los anillos de fluorobenceno . Las condiciones de reacción suelen incluir el uso de un agente clorante como el cloruro de tionilo o el pentacloruro de fósforo, y la reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis .
Métodos de Producción Industrial: Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, y la implementación de medidas de seguridad para manejar los agentes clorantes y otras sustancias químicas reactivas implicadas .
Análisis De Reacciones Químicas
Tipos de Reacciones: 1,1’-(4-Clorobutylideno)bis(4-fluorobenceno) se somete a varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: El grupo clorobutylideno puede sufrir reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos como grupos hidróxido, amina o tiol.
Reacciones de Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes en condiciones de oxidación fuertes.
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Los reactivos comunes incluyen el hidróxido de sodio, el amoníaco y los tioles.
Reacciones de Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio, el trióxido de cromo y el peróxido de hidrógeno.
Principales Productos Formados:
Reacciones de Sustitución: Los productos incluyen derivados de butilideno sustituidos, como el 1,1’-(4-hidroxibutilideno)bis(4-fluorobenceno) y el 1,1’-(4-aminobutylideno)bis(4-fluorobenceno).
Reacciones de Oxidación: Los productos incluyen 1,1’-(4-oxobutilideno)bis(4-fluorobenceno) y 1,1’-(4-carboxibutilideno)bis(4-fluorobenceno).
Mecanismo De Acción
El mecanismo de acción de 1,1’-(4-clorobutylideno)bis(4-fluorobenceno) implica su interacción con objetivos moleculares específicos, como proteínas o enzimas. El compuesto puede unirse a estos objetivos y modular su actividad, lo que lleva a cambios en los procesos y funciones celulares . Las vías exactas implicadas dependen de la aplicación específica y los objetivos moleculares que se estudian .
Comparación Con Compuestos Similares
Compuestos Similares:
Bis(4-fluorofenil)metano: Este compuesto es estructuralmente similar, pero carece del grupo clorobutylideno, lo que lo hace menos reactivo en ciertas reacciones de sustitución.
1,1’-(4-Bromobutylideno)bis(4-fluorobenceno): Este compuesto tiene un grupo bromobutylideno en lugar de un grupo clorobutylideno, lo que puede afectar su reactividad y los tipos de reacciones que experimenta.
Singularidad: 1,1’-(4-Clorobutylideno)bis(4-fluorobenceno) es único debido a la presencia del grupo clorobutylideno, que proporciona una reactividad específica y permite una amplia gama de modificaciones químicas. Esto lo convierte en un compuesto versátil para su uso en diversas aplicaciones de investigación e industriales .
Propiedades
IUPAC Name |
1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2/c17-11-1-2-16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-10,16H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXLTPGCINZEFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCCl)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186781 | |
| Record name | 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3312-04-7 | |
| Record name | 4,4-Bis(4-fluorophenyl)-1-chlorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3312-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003312047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(4-chlorobutylidene)bis[4-fluorobenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMIFRY8XAG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B143469.png)






![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)

![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)


